7-Fluoro-4-methylquinolin-2(1H)-one
Overview
Description
7-Fluoro-4-methylquinolin-2(1H)-one is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molar mass of 197.13 g/mol. It is also known as 7-fluoro-4-methylquinoline-2-one, 7-fluoro-4-methylquinolin-2-one, 7-fluoro-4-methylquinolin-2(1H)-one, and 7-Fluoro-4-methyl-2-quinolinone. 7-Fluoro-4-methylquinolin-2(1H)-one is used in a variety of scientific applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new methods for laboratory experiments.
Mechanism Of Action
7-Fluoro-4-methylquinolin-2(1H)-one is believed to act as a fluorescent probe by binding to specific proteins and enzymes in the body. It is believed to interact with the active sites of these proteins and enzymes, allowing them to be studied in detail.
Biochemical And Physiological Effects
7-Fluoro-4-methylquinolin-2(1H)-one has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain proteins and enzymes, and to act as a fluorescent probe in the study of biochemical and physiological processes. It has also been shown to be an effective inhibitor of certain enzymes, and to have potential anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
7-Fluoro-4-methylquinolin-2(1H)-one has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize in high yields. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, it is not very stable and has a short shelf life, making it unsuitable for long-term storage.
Future Directions
The future of 7-Fluoro-4-methylquinolin-2(1H)-one is promising, as it has a wide range of applications in scientific research. Possible future directions include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new methods for its use in laboratory experiments. Additionally, further research into its potential anti-inflammatory and anti-cancer effects is needed.
Scientific Research Applications
7-Fluoro-4-methylquinolin-2(1H)-one is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a starting material in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers. It is also used as a fluorescent probe in the study of biochemical and physiological effects, and as a reagent in the development of new methods for laboratory experiments.
properties
IUPAC Name |
7-fluoro-4-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDIVGVVLHVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-methylquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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